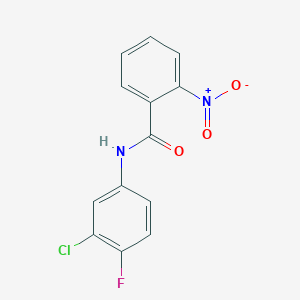

N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

Description

General Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry Research

Benzamide derivatives are a significant class of compounds in the fields of chemical biology and medicinal chemistry, demonstrating a wide array of pharmacological activities. These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its biological effects. In contemporary medicine, it is noteworthy that approximately 25% of the top-selling pharmaceuticals contain an amide functional group, underscoring the importance of this chemical moiety.

N-substituted benzamide derivatives, in particular, have been the focus of extensive research. For instance, various synthesized N-substituted benzamide derivatives have been evaluated for their potential as antitumor agents, with some showing promising anti-proliferative activities against various cancer cell lines. nih.gov The core structure of benzamides allows for the introduction of diverse substituents, which can significantly influence their biological activity and pharmacokinetic properties.

Significance of Halogen and Nitro Substituents in Benzamide Systems for Research Exploration

The introduction of halogen atoms and nitro groups into the benzamide structure is a common strategy in medicinal chemistry to modulate the compound's biological and physicochemical properties. Halogen atoms, such as chlorine and fluorine, can enhance the biological activity of a molecule. researchgate.net Strategically placing halogens can increase a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. For example, the presence of a halogen can lead to a significant increase in antimicrobial effects. researchgate.net

The nitro group is another crucial functional group in drug design, contributing to a wide range of therapeutic applications, including antimicrobial and anticancer treatments. mdpi.com Nitro compounds are known to display a broad spectrum of biological activities, and the nitro group can act as both a pharmacophore and a toxicophore, depending on its chemical environment and the biological system. nih.gov Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. nih.gov

Research Rationale for N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide within Synthetic and Biological Contexts

The specific structure of this compound suggests a deliberate design to explore the combined effects of its constituent functional groups. The rationale for its synthesis in a research context can be inferred from the individual contributions of its components. The 3-chloro-4-fluorophenyl group introduces two different halogen atoms onto the aniline (B41778) ring, which can modulate its electronic properties and potential interactions with biological targets. The 2-nitrobenzamide (B184338) moiety provides a scaffold with a strong electron-withdrawing group ortho to the amide linkage. This positioning can influence the conformation of the molecule and its hydrogen bonding capabilities.

The synthesis of this compound would likely involve the reaction of 2-nitrobenzoyl chloride with 3-chloro-4-fluoroaniline (B193440). This type of amide bond formation is a standard and well-established reaction in organic synthesis. The resulting compound could be investigated for a variety of potential biological activities, leveraging the known properties of halogenated and nitrated benzamides.

Historical Context and Evolution of Research on Related Nitrobenzamide Structures

Research into nitrobenzamide structures has a history rooted in the broader advancements of organic and medicinal chemistry. Early research likely focused on the synthesis and fundamental chemical properties of these compounds. Over time, as synthetic methods became more sophisticated, nitrobenzamides became more accessible as building blocks for more complex molecules.

Derivatives of nitrobenzamide have been explored for various biological activities. For instance, some derivatives have shown potential as antimicrobial agents and have been studied for their role in enzyme inhibition. Notably, certain nitrobenzamide derivatives have been investigated for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a target in cancer therapy. The historical development of these compounds highlights a continuous effort to understand how the nitro group, in combination with other substituents, can be utilized to develop new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O3/c14-10-7-8(5-6-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKADMOAEJSGWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354401 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326901-32-0 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326901-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 3 Chloro 4 Fluorophenyl 2 Nitrobenzamide

Established Synthetic Routes for N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

The principal method for synthesizing this compound revolves around the creation of an amide linkage between a 2-nitrobenzoic acid derivative and 3-chloro-4-fluoroaniline (B193440). This transformation is a cornerstone of organic synthesis, with several reliable strategies available to achieve high yields and purity.

Amide Bond Formation Strategies

The most direct and widely employed method for the synthesis of this compound is the acylation of 3-chloro-4-fluoroaniline with an activated derivative of 2-nitrobenzoic acid, typically 2-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often conducted under Schotten-Baumann conditions. mdpi.comnih.gov

In this procedure, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct that is formed. mdpi.com The use of a two-phase solvent system, consisting of water and an immiscible organic solvent like dichloromethane, is common. The base in the aqueous phase neutralizes the generated acid, while the reactants and the product remain in the organic layer. mdpi.com

Alternatively, various coupling reagents can be used to facilitate the amide bond formation directly from 2-nitrobenzoic acid without the need to first synthesize the acid chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N,N-diisopropylethylamine (DIPEA), can activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the aniline (B41778). acs.org

Precursor Synthesis and Derivatization

The successful synthesis of the target molecule is contingent on the availability and purity of its precursors: an activated 2-nitrobenzoic acid derivative and the halogenated aniline.

2-Nitrobenzoic Acid Derivatives: The most common activated derivative is 2-nitrobenzoyl chloride. This intermediate is typically prepared by reacting 2-nitrobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. The reaction is often heated under reflux to ensure completion. nih.gov

Halogenated Anilines: The second precursor, 3-chloro-4-fluoroaniline, is synthesized from 3-chloro-4-fluoronitrobenzene. A common method for this conversion is the reduction of the nitro group. This can be achieved through catalytic hydrogenation using a catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.gov This method is known for its high conversion rates and yields, often exceeding 94%, and is suitable for large-scale production. nih.gov Another established method for the reduction of the nitro group is using iron powder in the presence of an acid, such as acetic acid. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity of this compound requires careful control over various reaction parameters. While specific optimization studies for this exact molecule are not extensively documented, general principles for similar amide syntheses can be applied.

Solvent Effects and Temperature Optimization

For the Schotten-Baumann reaction, the choice of solvent is crucial. A biphasic system, such as dichloromethane-water or diethyl ether-water, is often effective. mdpi.com The organic solvent dissolves the acyl chloride and the aniline, while the aqueous phase contains the base to neutralize the HCl byproduct. The reaction is typically performed at room temperature or slightly below to control the exothermic nature of the reaction and minimize potential side reactions. mdpi.com In syntheses utilizing coupling reagents like EDC, aprotic polar solvents such as dimethylformamide (DMF) are commonly employed to dissolve all reactants. acs.orgnih.gov These reactions are often run at room temperature for several hours to ensure completion. acs.org

| Parameter | Schotten-Baumann (Acid Chloride) | Coupling Reagent (Carboxylic Acid) |

| Solvent | Dichloromethane/Water, Diethyl Ether/Water | Dimethylformamide (DMF), Dichloromethane |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Base | NaOH, Triethylamine | N,N-Diisopropylethylamine (DIPEA) |

This table presents typical conditions for amide bond formation based on general methodologies.

Catalytic Approaches in Synthesis

While the direct reaction between an acid chloride and an amine is often efficient enough not to require catalysis, catalytic methods are becoming increasingly important in modern organic synthesis for their efficiency and milder reaction conditions. For the synthesis of N-arylbenzamides, various transition-metal catalysts have been explored. For instance, nickel-catalyzed methods have been developed for the asymmetric synthesis of α-arylbenzamides. nih.gov Boric acid and tetrabutoxytitanium have been used as catalysts in the condensation of 4-nitrobenzoic acid with ammonia, suggesting their potential applicability in related amide syntheses to increase yield and simplify the process. google.com The use of a catalytic amount of dimethylformamide (DMF) is also known to accelerate the formation of acid chlorides from carboxylic acids using thionyl chloride. nih.gov

Advanced Synthetic Transformations and Functionalization

While this compound is often a final target molecule, its structure contains functional groups that can be further modified for the synthesis of other complex molecules. The nitro group, in particular, is a versatile functional handle.

One of the most common transformations of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C). researchgate.net The resulting 2-amino-N-(3-chloro-4-fluorophenyl)benzamide could then serve as a precursor for the synthesis of heterocyclic compounds, such as quinazolinones, through cyclization reactions.

Furthermore, intramolecular cyclization reactions involving the nitro group are a known strategy for forming new heterocyclic rings. For example, reductive cyclization of 2-nitro-substituted amides can lead to the formation of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net While specific examples involving this compound are not prominent in the literature, the general reactivity pattern of 2-nitrobenzamides suggests its potential as a substrate for such transformations.

Reductive Transformations of the Nitro Group (e.g., to amino derivatives)

The most pivotal transformation of this compound is the reduction of its ortho-nitro group to form 2-amino-N-(3-chloro-4-fluorophenyl)benzamide. This resulting anthranilamide derivative is a crucial precursor for the synthesis of numerous heterocyclic compounds. The reduction must be chemoselective to preserve the amide linkage and the halogen substituents on the phenyl rings. A variety of reagents and catalytic systems can be employed for this purpose, each with distinct advantages regarding yield, selectivity, and reaction conditions. organic-chemistry.org

Common methodologies for this transformation include:

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. nih.gov Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective. nih.gov Raney Nickel is often preferred for substrates containing aromatic halogens, as it can minimize the risk of hydrodehalogenation—the undesired cleavage of carbon-halogen bonds. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Systems: The use of metals in acidic media is a classic and reliable method. Reagents such as iron powder in acetic acid (Fe/AcOH), zinc dust in acetic acid (Zn/AcOH), or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are effective for reducing aromatic nitro groups to amines. nih.govorganic-chemistry.org These methods are generally cost-effective and tolerant of many functional groups, though they often require stoichiometric amounts of the metal and a subsequent workup to neutralize the acid. organic-chemistry.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. For instance, hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney Nickel or iron-based systems can achieve the reduction under milder conditions than direct hydrogenation. researchgate.net An efficient Fe/CaCl₂ system has also been reported for the reduction of nitroarenes via catalytic transfer hydrogenation, showing excellent functional group tolerance. nih.gov

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, particularly in molecules containing multiple reducible functionalities. nih.gov These reagents are useful when catalytic hydrogenation or strongly acidic conditions are incompatible with the substrate. nih.gov

The choice of reducing agent is critical to ensure the integrity of the chloro, fluoro, and amide groups within the molecule.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | RT-80°C, 1-50 atm H₂, Solvent (EtOH, EtOAc) | High yield, clean reaction, catalytic | Risk of hydrodehalogenation (especially with Pd/C), requires specialized pressure equipment |

| Metal/Acid Reduction | Fe/AcOH, SnCl₂/HCl, Zn/AcOH | Reflux temperature, aqueous/alcoholic solvents | Cost-effective, high functional group tolerance | Stoichiometric metal waste, acidic workup required |

| Transfer Hydrogenation | Hydrazine hydrate, (NH₄)₂S₂O₈, HCOOH | Catalyst (e.g., Fe, Raney Ni), RT-Reflux | Avoids high-pressure H₂, often milder conditions | Hydrazine is toxic, may require careful handling |

| Sulfide Reduction | Na₂S, Na₂S₂O₄, (NH₄)₂S | Aqueous or alcoholic solution, heating | Good for selective reduction of one of multiple nitro groups | Can generate H₂S, often requires careful pH control |

Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound possess different reactivity profiles towards substitution reactions.

The 2-Nitrobenzamide (B184338) Ring: The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any electrophilic attack on this ring would be expected to occur at the positions meta to the nitro group (C4 or C6). However, the presence of the deactivating amide group further reduces the ring's reactivity, making electrophilic substitution challenging.

The 3-Chloro-4-fluorophenyl Ring: This ring is activated by the amide nitrogen's lone pair (a moderate ortho, para-director) but deactivated by the inductive effects of the chloro and fluoro substituents (which are also ortho, para-directors). The directing effects are complex. Nucleophilic aromatic substitution (SNAᵣ) is a more probable reaction pathway for this ring, particularly due to the presence of the electron-withdrawing nitro group on the other ring system, which reduces electron density across the molecule. In related substrates like 3-chloro-4-fluoronitrobenzene, nucleophilic substitution preferentially occurs at the C4 position, displacing the fluoride (B91410) ion, which is a better leaving group than chloride in this context. researchgate.net It is plausible that strong nucleophiles could displace the fluorine atom in this compound under suitable conditions.

Cyclization Reactions Leading to Fused Heterocycles

The primary utility of this compound in synthetic chemistry is realized after its reduction to 2-amino-N-(3-chloro-4-fluorophenyl)benzamide. This anthranilamide derivative is an ideal precursor for various fused heterocyclic systems.

Quinazolines: Quinazolinones and their derivatives are a prominent class of heterocycles with a wide range of biological activities. nih.govresearchgate.net The reaction of 2-amino-N-(3-chloro-4-fluorophenyl)benzamide with a one-carbon source, such as an aldehyde, followed by cyclization and dehydration, would lead to the formation of a 2,3-disubstituted quinazolin-4(3H)-one. For example, condensation with an aldehyde (R-CHO) would initially form a Schiff base intermediate, which would then undergo intramolecular cyclization to yield the quinazolinone ring system. organic-chemistry.org Numerous methods exist for this transformation, including catalysis by copper salts or iodine, often under aerobic oxidative conditions. nih.gov

Thiazolines: Thiazolines can be synthesized through the condensation of a thioamide with an α-haloketone (Hantzsch synthesis). nih.gov Alternatively, starting from the amino derivative, one could envision a multi-step sequence. For example, conversion of the 2-amino group to an isothiocyanate, followed by reaction with a suitable Michael acceptor, could lead to a cyclization precursor. A more direct, though hypothetical, route might involve reaction with a reagent that provides both the sulfur and the additional carbon atom required for the five-membered ring.

Azetidinones: Azetidin-2-ones, also known as β-lactams, are famously part of the core structure of penicillin and related antibiotics. chemijournal.com Their synthesis often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (Staudinger reaction). chemijournal.com To synthesize an azetidinone from the subject compound, the 2-amino-N-(3-chloro-4-fluorophenyl)benzamide would first need to be condensed with an aldehyde to form the corresponding imine (Schiff base). Subsequent reaction of this imine with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine), would yield the 3-chloro-azetidinone derivative. nih.govijream.orgnih.gov

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron reduction that proceeds through several intermediates. In both catalytic hydrogenation and metal/acid reductions, the reaction is believed to occur in a stepwise manner. The nitro group is first reduced to a nitroso group (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). The final step is the reduction of the hydroxylamine to the corresponding aniline. Condensation reactions between these intermediates can sometimes lead to byproducts like azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, although conditions are typically optimized to favor the formation of the amine.

Mechanism of Quinazolinone Formation: The formation of a quinazolinone from 2-aminobenzamide (B116534) and an aldehyde typically proceeds via two main steps. First, the primary amino group of the 2-aminobenzamide nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form an N-acyl imine (a Schiff base). The second phase involves an intramolecular cyclization where the amide nitrogen attacks the imine carbon. This is followed by a tautomerization or oxidation step to yield the stable, aromatic quinazolinone ring system. The specific mechanism can vary depending on the catalyst and oxidizing agent used.

Computational and Theoretical Investigations of N 3 Chloro 4 Fluorophenyl 2 Nitrobenzamide

Molecular Modeling and Conformational Analysis

Molecular modeling of N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide focuses on understanding its three-dimensional structure and conformational flexibility. The molecule consists of a 2-nitrobenzamide (B184338) moiety linked to a 3-chloro-4-fluorophenyl group. The rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group allows for various conformations.

In a related compound, 4-chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide, the amide plane is inclined at dihedral angles of 28.12° and 32.89° with respect to the two benzene (B151609) rings, with a dihedral angle of 5.58° between the rings themselves. researchgate.net This suggests that the two aromatic rings in this compound are also likely to be non-coplanar. The presence of the ortho-nitro group on the benzamide (B126) ring can induce steric hindrance, further influencing the preferred conformation. Conformational analysis helps identify the low-energy structures that are most likely to be biologically active.

Quantum Chemical Calculations (e.g., DFT studies of electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These studies provide information about the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential.

For instance, DFT calculations on similar structures, like 2-amino-4-chlorobenzonitrile, have been used to perform full geometry optimization and analyze electronic properties. analis.com.my In the case of this compound, DFT studies can reveal the impact of the electron-withdrawing nitro, chloro, and fluoro substituents on the electronic structure. The nitro group, in particular, significantly influences the electron distribution and reactivity of the molecule. The calculated HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the compound. manipal.edu

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.

For various benzamide derivatives, molecular docking studies have been instrumental in identifying interactions with a range of biological targets. For example, docking studies have been performed on benzamide analogues as FtsZ inhibitors, revealing key hydrogen bond interactions. figshare.com Similarly, nitro-substituted benzamide derivatives have been docked into the active site of inducible nitric oxide synthase (iNOS) to evaluate their anti-inflammatory potential. researchgate.net Other studies have explored the docking of benzamide derivatives into targets such as glucokinase activators, CYP1B1, and PARP-1. nih.govvensel.orgnih.gov

Once a putative binding pose is identified through molecular docking, a detailed analysis of the ligand-protein interactions is performed. These interactions are critical for the stability of the complex and the biological activity of the compound. Common interactions include:

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions, such as pi-pi stacking and pi-alkyl interactions, with nonpolar residues in the protein's binding pocket. nih.gov

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds with electron-rich atoms in the protein.

Studies on similar benzamide derivatives have highlighted the importance of these interactions. For example, in the case of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of α-glucosidase and α-amylase. nih.govresearchgate.net

Computational methods can also be used to estimate the binding affinity of a ligand to its target protein. These predictions are often expressed as a binding energy score (e.g., in kcal/mol). While these scores are approximations, they are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to predict the binding free energy of docked molecules. nih.gov For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies showed binding energies ranging from -9.7 to -8.0 kcal/mol for α-glucosidase and -9.8 to -7.9 kcal/mol for α-amylase. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Benzamide Derivatives

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

For benzamide derivatives, several QSAR models have been developed to predict their activity against various targets. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure.

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a model with a high correlation coefficient (r² = 0.99), indicating its strong predictive power. researchgate.net This model suggested that hydrophobic character is crucial for HDAC inhibitory activity. researchgate.net Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity also yielded a robust predictive model. unair.ac.id

These predictive models are valuable tools in drug discovery. malvernpanalytical.com They allow for the virtual screening of large compound libraries and the design of new derivatives with potentially improved activity. By understanding the key structural features that influence activity, medicinal chemists can make more informed decisions in the lead optimization process.

Surface Plasmon Resonance (SPR) is an experimental technique that can be used to study the binding kinetics of ligands to their targets in real-time, providing valuable data for building and validating structure-property relationship models. cytivalifesciences.com

Identification of Key Structural Descriptors

The theoretical investigation of this compound relies on the calculation of various structural and electronic descriptors. These descriptors provide insight into the molecule's physicochemical properties, which are crucial for predicting its behavior in a biological system. While specific experimental data for this exact compound are not extensively published, its properties can be reliably predicted using computational methods based on its known structure.

Key molecular descriptors for this compound include molecular weight, lipophilicity (logP), and descriptors related to its hydrogen bonding capacity. The arrangement of its constituent atoms—a 2-nitrobenzamide core linked to a 3-chloro-4-fluorophenyl group—dictates its three-dimensional shape, steric profile, and electronic distribution. The presence of halogen atoms (chlorine and fluorine) and a nitro group significantly influences the molecule's electrostatic potential and reactivity.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating electronic properties. These methods can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor for molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For similar nitrobenzamide structures, DFT studies have been used to analyze vibrational spectra and predict geometric parameters.

The Molecular Electrostatic Potential (MEP) surface is another vital descriptor, mapping the electron density to identify regions prone to electrophilic and nucleophilic attack. For this compound, the electronegative oxygen atoms of the nitro and carbonyl groups, along with the halogen atoms, are expected to be regions of high negative potential. In contrast, the hydrogen atom of the amide group would be a site of positive potential.

Table 1: Predicted Physicochemical and Structural Descriptors for this compound This table presents computationally predicted values for key molecular descriptors. Such data is foundational for more advanced computational modeling, including QSAR and molecular docking studies.

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C₁₃H₈ClFN₂O₃ | Defines the elemental composition of the molecule. |

| Molecular Weight | 294.67 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 3.5 | Indicates the lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The amide (N-H) group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 4 | Oxygen atoms (in nitro and carbonyl groups) and fluorine can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | Estimates the surface area of polar atoms, affecting transport properties. |

Computational Approaches for Exploring Potential Biological Spaces

Computational methods are essential tools for navigating the vast potential biological space of a molecule like this compound. These in silico techniques predict potential protein targets, evaluate binding affinities, and assess pharmacokinetic properties, thereby guiding further experimental research.

Molecular Docking is a primary computational approach used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For analogous nitrobenzamide derivatives, docking studies have been successfully employed to investigate interactions with specific enzyme active sites, such as α-glucosidase. nih.gov This method involves generating various conformations of the ligand within the binding pocket of a protein and scoring these poses based on factors like hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov For this compound, docking could identify potential kinase, protease, or other enzyme targets by screening it against libraries of protein structures.

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-protein interactions predicted by docking. MD simulations model the movement of atoms over time, allowing for an assessment of the stability of the ligand-protein complex. nih.gov For the most promising docked poses of this compound, MD simulations could validate the stability of key interactions and reveal conformational changes in the protein or ligand upon binding.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chalcogen.ronih.gov By analyzing a set of related benzamides with known activities, a QSAR model could be developed to predict the potential activity of this compound. nih.gov The descriptors identified in section 4.4.2, such as electronic and steric parameters, would serve as the independent variables in such a model.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model developed from known active compounds can be used to screen databases for new molecules with similar features, or to optimize the structure of a lead compound like this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is a crucial step in early-stage drug discovery. In silico models are used to predict these pharmacokinetic and toxicity properties based on the molecule's structure. For this compound, these predictions would assess its drug-likeness by evaluating its adherence to empirical rules like Lipinski's rule of five and by predicting potential metabolic liabilities or toxicological flags. nih.gov

Table 2: Application of Computational Methods to this compound This table outlines key computational techniques and their specific applications in characterizing the biological potential of the target compound.

| Computational Method | Application | Objective |

| Molecular Docking | Prediction of binding mode and affinity | Identify potential protein targets and elucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |

| Molecular Dynamics (MD) | Simulation of ligand-protein complex stability | Assess the stability of docked poses and observe dynamic conformational changes over time. nih.gov |

| QSAR | Prediction of biological activity | Correlate structural features with activity to predict potency and guide structural modifications. chalcogen.ro |

| Pharmacophore Modeling | Identification of key chemical features | Define the essential 3D arrangement of functional groups necessary for interaction with a biological target. nih.gov |

| ADMET Prediction | Evaluation of drug-likeness and safety profile | Predict pharmacokinetic properties (absorption, distribution, etc.) and potential toxicity to prioritize compounds. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity | Determine electronic properties like HOMO-LUMO gap and MEP to understand chemical reactivity and interaction potential. |

Investigation of Biological Activity and Molecular Mechanisms for N 3 Chloro 4 Fluorophenyl 2 Nitrobenzamide and Its Derivatives

In Vitro Assays for Target Identification and Validation (Preclinical Focus)

The initial phase of preclinical research for novel compounds involves a series of in vitro assays to identify and validate their molecular targets. These assays are crucial for understanding the mechanism of action and guiding further development.

Enzyme Inhibition Studies (e.g., MAO-B, glucosidases, kinases)

The potential of N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide derivatives to inhibit specific enzymes has been a subject of investigation. Enzyme inhibition is a common mechanism of action for many therapeutic agents.

Notably, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro antidiabetic activity through the inhibition of α-glucosidase. One of the most active compounds in this series was found to be 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide. This compound demonstrated significantly higher inhibitory potential against α-glucosidase compared to the standard drug, acarbose. The presence of both an electron-donating group (CH3) and an electron-withdrawing group (NO2) on the phenyl ring was observed to be favorable for the inhibitory activity against this enzyme.

While direct studies on the inhibition of monoamine oxidase B (MAO-B) by this compound were not identified, research on structurally related compounds provides some insight. For instance, 7-chloro-4-nitrobenzofurazan has been reported as a potent inhibitor of both MAO-A and MAO-B. This suggests that the nitrobenzamide scaffold could potentially interact with the active site of monoamine oxidases.

No specific studies detailing the kinase inhibitory activity of this compound or its direct derivatives were identified in the reviewed literature.

Receptor Binding Assays (e.g., mGluR allosteric modulation)

Allosteric modulation of receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs), presents a sophisticated approach to influencing cellular signaling. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor activity.

Currently, there is no available research data from the conducted searches specifically linking this compound or its derivatives to allosteric modulation of metabotropic glutamate receptors.

Preclinical In Vitro Biological Efficacy Studies (e.g., antiproliferative effects in cancer cell lines, antimicrobial effects against pathogens)

Following target identification, preclinical studies focus on evaluating the biological efficacy of a compound in relevant in vitro models. This includes assessing its ability to inhibit the growth of cancer cells or to combat pathogenic microorganisms.

Evaluation against Specific Cell Lines (e.g., NCI60 panels)

The National Cancer Institute's 60 human tumor cell line (NCI60) panel is a widely used tool for screening the antiproliferative activity of potential anticancer agents. This panel represents a diverse range of cancer types, providing valuable preliminary data on a compound's spectrum of activity.

Based on the available search results, there is no specific data on the evaluation of this compound or its derivatives against the NCI60 panel of cancer cell lines.

Assessment of Antimicrobial Spectra (e.g., antibacterial, antifungal)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Several studies have explored the antibacterial and antifungal potential of derivatives of this compound.

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties. Among the tested compounds, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) exhibited notable antibacterial activity. Another derivative, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4g), showed moderate activity against fungal strains. The study highlighted that the presence of hydroxyl (OH) and nitro (NO2) groups on the phenyl ring at position 4 contributed to good antibacterial activity.

In another study, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and tested for their in vitro antibacterial activity. Compounds within this series demonstrated a range of activity, with some showing high antibacterial action while others exhibited moderate effects.

Table 1: Antimicrobial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives

| Compound ID | Substituent | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 4f | 4-hydroxybenzylidene | Good | Not specified |

| 4g | 4-methoxybenzylidene | Not specified | Moderate |

Table 2: Antibacterial Activity of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Derivative 4b | Not specified | High |

| Derivative 4e | Not specified | High |

Antiparasitic Investigations (e.g., antitrypanosomal activity)

The exploration of nitroaromatic compounds as antiparasitic agents has been a fruitful area of research. Specifically, halo-nitrobenzamides have been synthesized and assessed for their capacity to inhibit the proliferation of parasitic protozoa such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).

A study on a series of halo-nitrobenzamides demonstrated that these compounds can exhibit significant activity against Trypanosoma brucei brucei. nih.gov One notable analog, 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, which is structurally similar to this compound, displayed low micromolar inhibitory potency against the parasite. nih.gov This finding suggests that the this compound scaffold is a promising candidate for antiparasitic drug discovery. The activity of these compounds is often linked to the nitro group, which can be enzymatically reduced within the parasite to generate cytotoxic radical species.

The structure-activity relationship (SAR) studies on related benzamides and nitroaromatic compounds indicate that the nature and position of substituents on both the benzoyl and aniline (B41778) rings play a crucial role in their biological activity. nih.govresearchgate.net The presence of halogens, such as chlorine and fluorine, can significantly influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate parasitic cell membranes and interact with molecular targets.

Table 1: Illustrative Antiparasitic Activity of a Related Halo-Nitrobenzamide Analog

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

| 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide | Trypanosoma brucei brucei | Low micromolar | High vs. mammalian cells |

Note: This data is for a structurally related compound and is presented to illustrate the potential activity of this compound.

Preclinical In Vivo Efficacy Studies in Animal Models (Focus on molecular mechanisms and target engagement, excluding human data)

While specific in vivo efficacy studies for this compound are not documented in available literature, the general approach for evaluating novel antiparasitic compounds involves proof-of-concept studies in relevant animal models.

Proof-of-Concept Studies in Disease Models (e.g., murine models of infection or disease)

For antitrypanosomal drug candidates, murine models of African trypanosomiasis are standard. These models are crucial for assessing the compound's ability to reduce parasitemia and prolong the survival of infected animals. For instance, studies with 5-nitroindazole (B105863) derivatives in a Trypanosoma cruzi infected mouse model have shown a significant reduction in parasitemia levels. nih.gov It is plausible that this compound, if found to be active in vitro, would be subjected to similar in vivo evaluations to establish its preliminary efficacy. These studies are fundamental in bridging the gap between in vitro activity and potential therapeutic application.

Pharmacodynamic Assessments (e.g., target engagement, biomarker modulation)

Pharmacodynamic assessments in preclinical models aim to understand the relationship between drug concentration and its effect on the parasite. For antiparasitic agents, this often involves measuring the parasite load in blood or tissues over time following treatment. msdvetmanual.com For nitroaromatic compounds, a key pharmacodynamic marker could be the detection of drug metabolites resulting from nitroreduction within the parasite, which would serve as an indicator of target engagement. While specific pharmacodynamic data for this compound is unavailable, the evaluation of its analogs would likely focus on correlating drug exposure with the clearance of parasites and monitoring for any modulation of parasite-specific biomarkers.

Mechanism of Action Elucidation at the Molecular Level

Understanding the precise molecular mechanism of action is critical for the rational design of more effective and safer drugs. For nitrobenzamides, the mechanism is often multifactorial, involving direct interaction with parasitic proteins and the generation of reactive metabolites.

Protein-Ligand Interaction Mapping

The benzamide scaffold is a common motif in molecules designed to interact with specific protein targets. While the exact parasitic protein targets of this compound have not been identified, related nitroaromatic compounds are known to undergo bioreduction by parasitic nitroreductases. This enzymatic process is a key step in their activation.

Computational docking studies and biophysical techniques such as X-ray crystallography could be employed to map the interactions between the compound and the active site of parasitic enzymes. These studies would elucidate the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of the compound.

Cellular and Subcellular Localization Studies

To exert their effect, antiparasitic drugs must reach their target within the parasite. Cellular and subcellular localization studies are therefore essential. Techniques such as fluorescence microscopy, using fluorescently tagged derivatives of the compound, can visualize the uptake and distribution of the drug within the parasite.

Studies on the uptake of nanoparticles in parasitic infections have shown that the distribution can be specific to certain cell types and can be altered by the infection itself. rsc.org For a small molecule like this compound, it would be important to determine if it accumulates in specific organelles, such as the kinetoplast or mitochondrion in trypanosomes, which are often key targets for antiparasitic drugs. Understanding the subcellular fate of the compound can provide valuable clues about its mechanism of action and potential off-target effects.

Impact on Gene Expression and Protein Regulation

The molecular mechanisms underlying the biological activities of this compound and its derivatives are multifaceted, involving intricate interactions at the cellular level that modulate gene expression and protein regulation. Research into related nitrobenzamide compounds has revealed significant effects on inflammatory pathways, primarily through the regulation of key genes and proteins involved in the inflammatory response. These studies provide a foundational understanding of the potential mechanisms of action for this class of compounds.

Investigations into various nitrobenzamide derivatives have demonstrated their capacity to suppress the expression of critical inflammatory mediators. For instance, certain derivatives have been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the messenger RNA (mRNA) and protein levels. researchgate.net This dual-level regulation is crucial as it indicates an impact on both the transcription of the gene and the subsequent translation into the functional protein.

Furthermore, the regulatory effects of these compounds extend to pro-inflammatory cytokines. Studies have reported a notable suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) expression. researchgate.net This suggests that nitrobenzamide derivatives can interfere with the signaling cascades that lead to the production of these key cytokines, which are central to orchestrating the inflammatory process. The ability to downregulate these molecules underscores the potential of this chemical scaffold in modulating immune and inflammatory responses.

The tables below summarize the observed impact of representative nitrobenzamide derivatives on the expression of key inflammatory genes and proteins.

Table 1: Impact of Nitrobenzamide Derivatives on Gene Expression (mRNA Level)

| Gene Target | Effect Observed | Reference |

| iNOS | Suppression | researchgate.net |

| COX-2 | Suppression | researchgate.net |

| TNF-α | Suppression | researchgate.net |

| IL-1β | Suppression | researchgate.net |

Table 2: Impact of Nitrobenzamide Derivatives on Protein Regulation

| Protein Target | Effect Observed | Reference |

| iNOS | Decreased Expression | researchgate.net |

| COX-2 | Decreased Expression | researchgate.net |

| TNF-α | Decreased Secretion | researchgate.net |

| IL-1β | Decreased Secretion | researchgate.net |

These findings highlight that the mechanism of action for certain nitrobenzamide derivatives involves the transcriptional and translational regulation of key inflammatory mediators. By controlling the expression of genes and the subsequent levels of their protein products, these compounds can exert significant biological effects. While these studies were conducted on derivatives, they provide a valuable framework for understanding the potential molecular activities of this compound.

Design and Synthesis of Analogues and Homologues of N 3 Chloro 4 Fluorophenyl 2 Nitrobenzamide for Structure Activity Relationship Sar Exploration

Systematic Structural Modifications to the Benzamide (B126) Core

The benzamide scaffold serves as a versatile template in drug design, and its biological activity can be finely tuned by introducing various substituents. For N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide, a systematic approach to structural modification involves altering its three main components: the nitro-substituted benzoyl moiety, the halogenated phenyl ring, and the central amide linker.

Alterations to the Nitro Group Position and Substituents (e.g., 3-nitro, 4-nitro isomers)

Research on various nitro-aromatic compounds has consistently shown that the position of the nitro group can dramatically influence biological activity. For instance, in a series of nitro-substituted benzamide derivatives synthesized for anti-inflammatory evaluation, the placement of nitro groups was a key factor in their inhibitory capacity on nitric oxide production. While a direct comparison of the 2-nitro, 3-nitro, and 4-nitro isomers of N-(3-chloro-4-fluorophenyl)benzamide is not extensively documented in a single study, general principles from related series can be informative. For example, in a study of N-alkyl nitrobenzamides, 3,5-dinitro derivatives were found to be highly active as antimycobacterial agents, suggesting that both the number and position of nitro groups are critical for potency. The synthesis of positional isomers, such as 4-nitro-N-(3-nitrophenyl)benzamide, has been reported, and these compounds serve as valuable tools for comparative biological evaluation.

The electronic influence of the nitro group can also be modulated by introducing other substituents on the benzoyl ring. For example, the presence of a hydroxyl group in N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides was found to be important for their antimicrobial activity. This suggests that exploring additional substitutions on the nitro-benzoyl ring of this compound could yield valuable SAR data.

Table 1: Hypothetical Activity Comparison of Nitro Positional Isomers

| Compound | Nitro Position | Predicted Relative Activity | Rationale |

|---|---|---|---|

| Analogue 1 | 2-nitro (ortho) | Baseline | Parent compound |

| Analogue 2 | 3-nitro (meta) | Potentially altered | Change in electronic distribution and steric hindrance |

Modifications of the Halogenated Phenyl Moiety (e.g., fluorine, chlorine, other halogens, positional isomers)

The 3-chloro-4-fluorophenyl moiety is a common feature in many biologically active compounds, where the halogens contribute to metabolic stability and binding affinity through various interactions. The specific positioning of the chlorine and fluorine atoms is crucial.

Systematic alterations to this part of the molecule would involve:

Positional Isomerism: Synthesizing isomers with different arrangements of the chlorine and fluorine atoms (e.g., 2-chloro-4-fluorophenyl, 3-fluoro-4-chlorophenyl) would help to understand the spatial requirements for activity.

Halogen Substitution: Replacing chlorine or fluorine with other halogens like bromine or iodine can modulate the lipophilicity and electronic properties of the molecule. For instance, in a series of N-(substituted phenyl)-halogeno-o-hydroxybenzylamines, the type and number of halogen atoms on the hydroxyphenyl ring had a significant impact on their antibacterial activities.

Monohalogenation vs. Dihalogenation: Comparing the activity of analogues with a single halogen (e.g., 3-chlorophenyl, 4-fluorophenyl) against the di-halogenated parent compound can reveal the importance of each halogen atom.

A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives highlights the significance of this particular substitution pattern for antimicrobial activity. The synthesis of related compounds like N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide further underscores the exploration of diverse halogenation patterns in drug design.

Table 2: Proposed Analogues with Modifications to the Halogenated Phenyl Moiety

| Analogue | Modification on Phenyl Ring | Expected Impact |

|---|---|---|

| Analogue 4 | 2-chloro-4-fluorophenyl | Altered steric and electronic profile |

| Analogue 5 | 3-bromo-4-fluorophenyl | Increased lipophilicity and potential for halogen bonding |

| Analogue 6 | 4-chlorophenyl | Reduced halogenation to assess individual contributions |

Changes in the Amide Linker and Side Chains

The amide bond is a key structural feature, providing rigidity and potential for hydrogen bonding. Modifications to this linker can influence the compound's conformational flexibility and its ability to interact with target proteins.

Strategies for modifying the amide linker include:

Bioisosteric Replacement: Replacing the amide bond with other functional groups such as a thioamide, ester, or a reversed amide could probe the importance of the hydrogen bond donor and acceptor capabilities of the linker.

Introduction of Side Chains: Adding alkyl or other small groups to the nitrogen or the alpha-carbon of the carbonyl group can introduce steric hindrance and explore new binding pockets. For example, in a study on N-alkyl nitrobenzamides, the length of the N-alkyl chain was found to be a critical determinant of antimycobacterial activity, with intermediate lipophilicity being optimal.

Homologation: Inserting a methylene (B1212753) group (CH2) between the benzoyl ring and the amide carbonyl would increase the flexibility of the molecule, which could impact its binding affinity.

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where an ethyl linker is present between the phenyl ring and the amide nitrogen, provides a practical example of how modifications to the side chain can be explored.

SAR Analysis and Identification of Pharmacophoric Features

By synthesizing and evaluating the biological activity of the designed analogues, a comprehensive SAR profile can be established. This analysis would aim to identify the key pharmacophoric features of this compound.

A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the C=O of the amide).

An aromatic ring with a specific halogen substitution pattern.

An aromatic ring with an electron-withdrawing group at a specific position.

Quantitative Structure-Activity Relationship (QSAR) studies on related substituted benzamides have shown that topological descriptors and molecular connectivity indices can be used to model their antimicrobial activity. Similar computational approaches, such as pharmacophore modeling and 3D-QSAR, could be applied to the analogues of this compound to build predictive models that can guide the design of new, more potent compounds. For instance, QSAR and pharmacophore studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives identified a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature as crucial for their activity.

Lead Compound Optimization Strategies

Once the initial SAR is established, lead optimization strategies can be employed to enhance the desirable properties of the most promising analogues. This process involves a multi-parameter optimization to improve not only potency but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while minimizing toxicity.

Key optimization strategies would include:

Fine-tuning Lipophilicity: Adjusting the halogen substituents or adding small alkyl groups to achieve an optimal balance between solubility and membrane permeability.

Improving Metabolic Stability: Identifying and modifying metabolically labile sites. For example, if a particular position on one of the aromatic rings is prone to oxidation, it could be blocked with a metabolically stable group like fluorine.

Enhancing Target Selectivity: Modifying the structure to increase affinity for the desired biological target while reducing off-target effects. This can be achieved by exploiting subtle differences in the binding sites of related proteins.

Bioisosteric Replacements: As mentioned earlier, replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without compromising biological activity.

Future Research Directions and Translational Potential Academic Perspective

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of amides is a cornerstone of the pharmaceutical industry, and there is a continuous drive to develop greener and more sustainable methods. rsc.org Traditional methods for creating amides often involve hazardous chemicals and solvents, leading to environmental concerns. researchgate.net

Future research into the synthesis of N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide could focus on several key areas of green chemistry:

Catalytic Amide Bond Formation: The development of catalytic methods for amide synthesis is a significant area of interest. researchgate.net These methods aim to replace stoichiometric reagents with catalysts, thereby reducing waste and improving efficiency.

Solvent-Free Synthesis: Exploring solvent-less reaction conditions is another promising approach to greener amide synthesis. researchgate.net

Alternative Solvents: The use of less hazardous solvents is a crucial aspect of green chemistry. ucl.ac.uk Research into replacing commonly used solvents like DMF and CH2Cl2 with more environmentally friendly alternatives is ongoing. ucl.ac.uk

Biocatalysis: Enzymes, particularly lipases, have shown potential as effective biocatalysts for amide bond formation under mild and environmentally friendly conditions. nih.gov

Electrosynthesis: The use of electricity to drive chemical reactions offers a sustainable alternative to traditional synthetic methods for amide preparation. rsc.org

| Approach | Description | Potential Benefits |

|---|---|---|

| Catalytic Amide Bond Formation | Utilizes catalysts to facilitate the reaction between a carboxylic acid and an amine. | Reduced waste, increased efficiency, lower environmental impact. |

| Solvent-Free Synthesis | Conducts the reaction in the absence of a solvent. | Eliminates solvent waste, simplifies purification. |

| Alternative Solvents | Employs greener solvents such as water or bio-based solvents. | Reduced toxicity and environmental harm. |

| Biocatalysis | Uses enzymes to catalyze the amide bond formation. | Mild reaction conditions, high selectivity, biodegradable catalysts. |

| Electrosynthesis | Drives the reaction using electrical energy. | Avoids the use of chemical oxidants or reductants, potentially reducing waste. |

Discovery of Unexplored Biological Targets for Nitrobenzamide Scaffolds

The nitrobenzamide scaffold is present in a variety of biologically active molecules. nih.gov While some targets have been identified, the full extent of their biological interactions remains an area of active investigation. For instance, certain N-alkyl nitrobenzamides have shown promising antitubercular activity, potentially by inhibiting the essential Mycobacterium tuberculosis enzyme DprE1. nih.gov

Future research to uncover new biological targets for nitrobenzamide scaffolds could involve:

Target Identification and Validation: Utilizing computational and experimental approaches to identify and validate novel protein targets. mdpi.com

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. drugdiscoverytrends.com

Integrated Screening Platforms: Employing a combination of molecular biology, analytical chemistry, and bioinformatics to screen for new bioactive compounds and determine their biological targets. technologynetworks.com

Application of Advanced Computational Techniques (e.g., AI-driven drug discovery, cheminformatics)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. dromicslabs.comiscientific.orgacs.org These powerful computational tools can accelerate the process of identifying and optimizing new drug candidates. nih.gov

In the context of this compound and related compounds, advanced computational techniques can be applied to:

Target Identification: AI algorithms can analyze vast biological datasets to identify potential new drug targets. dromicslabs.com

Virtual Screening: Machine learning models can predict the activity of virtual compounds, allowing researchers to prioritize which molecules to synthesize and test. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com

Predictive Modeling: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.gov

Development of Prodrug Strategies or Targeted Delivery Systems (Conceptual, excluding clinical details)

Prodrug design is a well-established strategy for improving the physicochemical and pharmacokinetic properties of a drug. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to enhance solubility, increase stability, and improve drug targeting. nih.govjiwaji.edu

For nitroaromatic compounds, a prodrug approach could be particularly beneficial. The nitro group can be associated with genotoxicity, and prodrug strategies may help to mitigate this issue. researchgate.net The reduction of the nitro group can also be exploited as a trigger to release the active form of a drug, a concept that has been explored in the development of hypoxia-activated prodrugs for cancer therapy. researchgate.netnih.gov

Conceptual targeted drug delivery systems aim to concentrate a therapeutic agent at the desired site of action, thereby increasing efficacy and reducing side effects. wikipedia.orgnih.gov This can be achieved through various carriers, such as liposomes, nanoparticles, and polymers. ijpsjournal.comwjpls.org

| Strategy | Description | Potential Application |

|---|---|---|

| Prodrug Design | Chemical modification of the active molecule to an inactive form that is converted to the active drug in the body. | Improve solubility, stability, and reduce toxicity. |

| Targeted Nanocarriers | Encapsulation of the compound in nanoparticles (e.g., liposomes, polymers) that are designed to accumulate at a specific site. | Enhance delivery to the target tissue and minimize off-target effects. |

Collaborative Multidisciplinary Research Initiatives for Comprehensive Understanding

The complexity of modern drug discovery necessitates a multidisciplinary approach, integrating expertise from various fields such as chemistry, biology, pharmacology, and computational science. researchgate.netresearchgate.netfrontiersin.org Collaborative research initiatives between academic institutions and industry partners are crucial for translating basic scientific discoveries into new therapies. lifechemicals.comacs.org

A comprehensive understanding of this compound and its potential applications will require the combined efforts of:

Medicinal Chemists: To design and synthesize novel analogs with improved properties. indianabiosciences.org

Biologists: To investigate the compound's interactions with biological systems and identify its mechanism of action. quora.comnews-medical.net

Pharmacologists: To evaluate the efficacy and safety of new compounds in preclinical models.

Computational Scientists: To apply advanced modeling and simulation techniques to guide drug design and optimization. nih.gov

Such collaborations can foster innovation and accelerate the pace of discovery in the quest for new and effective therapeutic agents. drugdiscoverytrends.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide, and how can reaction efficiency be maximized?

- Methodological Answer : The compound can be synthesized via amidation between 4-nitrobenzoyl chloride and 3-chloro-4-fluoroaniline derivatives. A typical procedure involves dissolving the amine in dichloromethane, adding the acyl chloride, and using triethylamine as a base to neutralize HCl byproducts . Reaction efficiency is improved by maintaining anhydrous conditions, controlling stoichiometry (1:1 molar ratio), and employing short-column chromatography with neutral Al₂O₃ for purification. Monitoring reaction completion via TLC (using ethyl acetate/hexane eluents) ensures high yields (>75%) .

Q. How can spectroscopic techniques (NMR, UV, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 115–150 ppm), with distinct signals for nitro (-NO₂, deshielding adjacent protons) and halogenated (Cl, F) groups .

- UV-Vis : Confirm π→π* transitions in the nitrobenzamide moiety (λmax ~270–310 nm) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) at m/z 295.02 (C₁₃H₈ClFN₂O₃⁺) and fragment ions (e.g., loss of NO₂ or Cl/F groups) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved through structural analog analysis?

- Methodological Answer : Compare bioactivity data with structurally similar compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide or N-(4-chlorophenyl)-3-nitrobenzamide derivatives ). Differences in activity often arise from substituent positioning (e.g., nitro at C2 vs. C3) or halogen electronegativity (Cl vs. F). Use molecular docking to assess binding affinities to targets like fungal CYP51 or bacterial enzymes, and validate via SAR studies .

Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement . Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. The nitro group’s planarity and halogen positions (Cl, F) should be validated via difference Fourier maps. Report R1/wR2 values (<5%) and check for twinning using PLATON .

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electrostatic potential (ESP) maps. The nitro group’s electron-withdrawing effect increases electrophilicity at the amide carbonyl, favoring nucleophilic attack.

- Reactivity Prediction : Simulate reaction pathways (e.g., hydrolysis under acidic/basic conditions) using transition state theory. Compare activation energies (ΔG‡) for Cl/F substituents to prioritize synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.